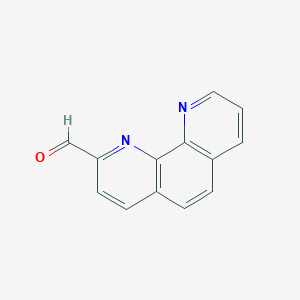

1,10-Phenanthroline-2-carbaldehyde

Description

The exact mass of the compound 1,10-Phenanthroline-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,10-Phenanthroline-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Phenanthroline-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,10-phenanthroline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURLLZFZRLZTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406119 | |

| Record name | 1,10-phenanthroline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33795-37-8 | |

| Record name | 1,10-phenanthroline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,10-Phenanthroline-2-carbaldehyde: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

1,10-Phenanthroline-2-carbaldehyde is a unique heterocyclic compound that stands at the intersection of coordination chemistry and organic synthesis. Its structure marries the well-established bidentate chelating ability of the 1,10-phenanthroline core with the versatile reactivity of an aldehyde functional group.[1] This combination makes it an exceptionally valuable intermediate for the rational design of sophisticated molecular architectures with tailored electronic and steric properties.[1] This guide provides an in-depth exploration of the chemical properties, reactivity, and diverse applications of 1,10-phenanthroline-2-carbaldehyde, offering insights for researchers, chemists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 1,10-phenanthroline-2-carbaldehyde is crucial for its effective application in research and synthesis.

| Property | Value | Reference |

| CAS Number | 33795-37-8 | [2][3] |

| Molecular Formula | C₁₃H₈N₂O | [2][3] |

| Molecular Weight | 208.22 g/mol | [2] |

| Melting Point | 152-154 °C | [4] |

| Boiling Point | 436.1 ± 25.0 °C (Predicted) | [4] |

| Density | 1.336 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.25 ± 0.10 (Predicted) | [4][5] |

| Solubility | >31.2 µg/mL in aqueous solution at pH 7.4 | [3] |

| Appearance | White to light yellow crystalline powder | [6] |

| Storage | Store at <-15°C under an inert atmosphere (e.g., Nitrogen or Argon) | [2][4] |

Synthesis of 1,10-Phenanthroline-2-carbaldehyde

The synthesis of 1,10-phenanthroline-2-carbaldehyde and its derivatives often starts from readily available precursors like 2-methyl-1,10-phenanthroline or 2,9-dimethyl-1,10-phenanthroline (neocuproine). A common and effective method for introducing the aldehyde functionality is through oxidation with selenium dioxide (SeO₂).[7][8][9]

Experimental Protocol: Oxidation of a Methylphenanthroline Precursor

This generalized protocol illustrates the key steps in the synthesis of a phenanthroline aldehyde.

-

Dissolution: Dissolve the starting material, for instance, 2,9-dimethyl-1,10-phenanthroline (neocuproine), in a suitable solvent such as dioxane containing a small percentage of water.[7]

-

Addition of Oxidizing Agent: Add a stoichiometric amount of selenium dioxide to the stirring solution.[7]

-

Reflux: Heat the reaction mixture to reflux for a specified period, typically a few hours, to ensure complete oxidation.[7]

-

Isolation: Upon cooling, the product, 1,10-phenanthroline-2,9-dicarbaldehyde in the case of neocuproine, precipitates out of the solution.[7]

-

Purification: The precipitate is then filtered and can be further purified by recrystallization from a suitable solvent like acetone to yield the desired aldehyde as crystals.[7]

The choice of starting material (mono-methyl or di-methyl phenanthroline) dictates whether the mono- or di-aldehyde is synthesized. The underlying principle of this reaction is the selective oxidation of the activated methyl group(s) attached to the phenanthroline ring system.

Reactivity and Coordination Chemistry: A Dual Personality

The chemical behavior of 1,10-phenanthroline-2-carbaldehyde is characterized by two primary features: the chelating nitrogen atoms of the phenanthroline core and the reactive aldehyde group.

Coordination Chemistry

The 1,10-phenanthroline moiety is a classic bidentate N,N-chelating ligand, capable of forming stable complexes with a wide range of transition metal ions.[10][11] The resulting metalligand complexes have found applications in catalysis, photochemistry, and as therapeutic agents.[6][12] The introduction of the aldehyde group allows for the creation of more complex, multidentate ligands.

Reactivity of the Aldehyde Group

The aldehyde functional group at the 2-position provides a synthetic handle for a variety of chemical transformations, most notably the formation of Schiff bases.[1]

1,10-Phenanthroline-2-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases.[1][13][14] This reaction is a cornerstone for designing elaborate ligand architectures. By varying the amine component, a diverse library of ligands with different steric and electronic properties can be synthesized.[15]

Experimental Workflow: Schiff Base Synthesis

Caption: Generalized workflow for the synthesis of Schiff base ligands from 1,10-phenanthroline-2-carbaldehyde.

For example, the condensation of 1,10-phenanthroline-2,9-dicarbaldehyde with thiosemicarbazide yields a multidentate thiosemicarbazone ligand.[7] Similarly, reactions with sulfur-containing amines like 2-mercaptoaniline or S-alkyl/aryl dithiocarbazates produce Schiff bases with both "hard" nitrogen and "soft" sulfur donor atoms, making them capable of forming stable complexes with a wide variety of metal ions.[14]

Applications in Research and Development

The unique structural and reactive properties of 1,10-phenanthroline-2-carbaldehyde and its derivatives have led to their application in several cutting-edge areas of scientific research.

Catalysis

Functionalized phenanthroline ligands derived from this aldehyde are instrumental in the development of highly active and selective catalysts for various organic transformations.[1] These include cross-coupling reactions, oxidation processes, and asymmetric synthesis, contributing to more efficient and environmentally friendly chemical production.[1] The ability to fine-tune the ligand's structure allows for precise control over the catalytic activity of the metal center.

Chemical Sensing and Ion Recognition

The inherent chelating ability of the phenanthroline core, combined with the potential for introducing additional recognition sites via the aldehyde group, makes 1,10-phenanthroline-2-carbaldehyde a powerful platform for creating chemical sensors.[1][16] These sensors can be designed to selectively bind to specific metal ions or small molecules, triggering a detectable signal such as a color change or fluorescence enhancement.[16][17] This principle is widely applied in the development of probes for environmental monitoring, medical diagnostics, and industrial process control.[1][16] For instance, a fluorescent probe synthesized from 1,10-phenanthroline carboxaldehyde and cobalt has been developed for the detection of cysteine.[18]

Supramolecular Chemistry and Materials Science

1,10-Phenanthroline-2-carbaldehyde and its derivatives serve as versatile building blocks in the construction of complex supramolecular assemblies and functional materials.[2] The aldehyde groups can act as key linkers in the formation of ordered porous materials like Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis. Furthermore, these structures can be integrated into polymers or molecular frameworks to impart specific electronic, optical, or sensing properties.

Bioinorganic Chemistry and Drug Development

Derivatives of 1,10-phenanthroline have been investigated for their biological activities, including potential anticancer and antimicrobial properties.[2][6][12] The ability of some phenanthroline-metal complexes to interact with DNA has spurred interest in their development as therapeutic agents.[2][10] 1,10-Phenanthroline-2-carbaldehyde, as a precursor to phenylhydrazone compounds, has shown potential anticancer activity, possibly by inhibiting the growth of cancer cells and tumor angiogenesis.[2]

Logical Relationship: From Building Block to Application

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,10-Phenanthroline-2-carbaldehyde | 33795-37-8 | FP34912 [biosynth.com]

- 3. 1,10-Phenanthroline-2-carbaldehyde | C13H8N2O | CID 4737072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,10-phenanthroline-2-carbaldehyde CAS#: 33795-37-8 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 11. myuchem.com [myuchem.com]

- 12. soc.chim.it [soc.chim.it]

- 13. scirp.org [scirp.org]

- 14. scirp.org [scirp.org]

- 15. connectsci.au [connectsci.au]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

1,10-Phenanthroline-2-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 1,10-Phenanthroline-2-carbaldehyde

Abstract

1,10-Phenanthroline-2-carbaldehyde (CAS: 33795-37-8) is a pivotal intermediate in the synthesis of advanced chelating ligands.[1] Its unique architecture, combining the rigid, bidentate 1,10-phenanthroline core with a reactive aldehyde functional group, makes it an invaluable building block for creating sophisticated molecules for catalysis, chemical sensing, and materials science.[1] The aldehyde group at the 2-position provides a versatile handle for derivatization through condensation reactions, such as Schiff base formation, enabling the tailored design of ligands with specific electronic and steric properties.[1] This guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the mechanistic rationale behind experimental choices and offering detailed, field-proven protocols for its preparation.

Core Synthesis Strategy: The Riley Oxidation of 2-Methyl-1,10-phenanthroline

The most prevalent and efficient method for preparing 1,10-phenanthroline-2-carbaldehyde is the selective oxidation of a methyl group at the C2 position of the phenanthroline scaffold. This transformation is most reliably achieved using selenium(IV) oxide (SeO₂), a reagent renowned for its ability to oxidize activated methyl or methylene groups adjacent to carbonyls or, as in this case, heterocyclic nitrogen atoms. This specific application is a variant of the Riley oxidation.[2][3]

Mechanistic Rationale and Causality

The choice of selenium dioxide is rooted in its unique reactivity profile. The methyl group at the 2-position of the 1,10-phenanthroline ring is activated by the adjacent electron-withdrawing nitrogen atom, rendering its protons acidic and the carbon susceptible to electrophilic attack.

The mechanism of the Riley oxidation in this context is understood to proceed through two key stages:

-

Ene Reaction: The reaction initiates with an ene-type reaction where the SeO₂ acts as the enophile and the methylphenanthroline (in its tautomeric form) acts as the ene component.

-

[1][4]-Sigmatropic Rearrangement: The intermediate allylic seleninic acid rapidly undergoes a[1][4]-sigmatropic rearrangement. This concerted, pericyclic reaction is highly favorable and leads to the formation of an unstable selenium(II) ester.[2][3]

This ester then hydrolyzes to yield the aldehyde product and selenium metal as a byproduct. The presence of a small amount of water is often crucial for the catalytic cycle and facilitates the final hydrolysis step.[5]

Visualization of the Synthesis Pathway

The overall logical flow from the precursor to the final product is illustrated below. The synthesis begins with the formation of the phenanthroline core, followed by the critical oxidation step.

Caption: Overall workflow for the synthesis of 1,10-Phenanthroline-2-carbaldehyde.

Experimental Protocols and Data

While the synthesis of the mono-aldehyde follows the same principle, the preparation of the analogous 1,10-phenanthroline-2,9-dicarbaldehyde from neocuproine (2,9-dimethyl-1,10-phenanthroline) is extensively documented and serves as an excellent, representative protocol.[5][6][7]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the oxidation of dimethyl-phenanthrolines.[5][6]

Objective: To synthesize 1,10-phenanthroline-2,9-dicarbaldehyde via selenium dioxide oxidation.

Materials:

-

2,9-dimethyl-1,10-phenanthroline (neocuproine)

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized Water

-

Acetone (for recrystallization)

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,9-dimethyl-1,10-phenanthroline (e.g., 4.12 g, 18.98 mmol) and selenium dioxide (e.g., 11.0 g, 99.16 mmol).[5]

-

Add 200 mL of 1,4-dioxane containing 4% deionized water. The water is critical for the reaction mechanism.[5]

-

Heat the mixture to reflux (approx. 101°C) with vigorous stirring. Maintain reflux for 2-3 hours.[5][6] During this time, the formation of a black precipitate of elemental selenium will be observed.

-

While still hot, filter the reaction mixture through a fluted filter paper or a pad of Celite to remove the selenium precipitate. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Allow the clear, yellow-orange filtrate to cool to room temperature, and then chill in an ice bath to promote precipitation of the product.

-

Collect the precipitated pale yellow crystals by vacuum filtration.

-

Wash the crystals with cold acetone and allow them to air dry. The crude product can be further purified by recrystallization from acetone or another suitable solvent.[6]

Tabulated Reaction Data

The efficiency of the selenium dioxide oxidation can vary based on reaction conditions. Below is a summary of reported data for the synthesis of phenanthroline aldehydes.

| Starting Material | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 2,9-dimethyl-1,10-phenanthroline | SeO₂ | Dioxane / 4% H₂O | 2 | Reflux | 70% | [6] |

| 2,9-dimethyl-1,10-phenanthroline | SeO₂ | Dioxane / 4% H₂O | 3 | 101 | 62.6% | [5] |

| 2,9-dimethyl-1,10-phenanthroline | SeO₂ | Dioxane | Reflux | N/A | 90% | [7] |

| 2,9-dimethyl-1,10-phenanthroline | SeO₂ | N/A | N/A | N/A | 65% | [7] |

Mechanistic Visualization

The core of this synthesis is the Riley oxidation. The following diagram details the plausible mechanistic steps involved in the conversion of the methyl group to an aldehyde.

Caption: Plausible mechanism for the SeO₂ oxidation of a 2-methyl group.

Precursor Synthesis: Building the Phenanthroline Core

A complete understanding of the synthesis requires acknowledging the preparation of the starting material, 2-methyl-1,10-phenanthroline. The classic method for constructing the 1,10-phenanthroline heterocyclic system is the Skraup Reaction . This involves the double cyclization of an ortho-phenylenediamine with glycerol and sulfuric acid in the presence of an oxidizing agent.[8] Variations of this reaction, such as using α,β-unsaturated aldehydes or ketones, are also employed to introduce substituents onto the phenanthroline core.[9][10]

Conclusion

The synthesis of 1,10-phenanthroline-2-carbaldehyde is a well-established process that hinges on the selective oxidation of the corresponding methyl-substituted precursor. The Riley oxidation, utilizing selenium dioxide in a high-boiling solvent like 1,4-dioxane, stands as the most reliable and highest-yielding method. A thorough understanding of the underlying mechanism, particularly the role of water and the sigmatropic rearrangement, is key to optimizing reaction conditions and ensuring reproducible results. The resulting aldehyde is a highly valuable and versatile platform for the development of novel ligands and functional materials, making its efficient synthesis a critical capability for researchers in coordination chemistry and drug development.

References

- Shabaan, S., et al. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone).

- (n.d.). Advanced Ligand Synthesis: The Role of 1,10-Phenanthroline-2-carbaldehyde.

- Młochowski, J., et al. (n.d.). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health.

- (n.d.). Synthesis of some 2,9‐disubstituted‐1,10‐phenanthrolines. ResearchGate.

- (2015). How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid? ResearchGate.

- (n.d.). One-step synthesis method of symmetrical 1,10- phenanthroline derivative. Google Patents.

- (2020). Preparation of 1,10-Phenanthroline by Skraup Reaction (Quinoline prep): Retro-synthesis & mechanism. YouTube.

- (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO.

- (n.d.). Selenium dioxide (SeO 2 ) - Riley oxidation. AdiChemistry.

- (n.d.). Riley oxidation. Wikipedia.

Sources

- 1. nbinno.com [nbinno.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Riley oxidation - Wikipedia [en.wikipedia.org]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. soc.chim.it [soc.chim.it]

- 9. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Characterization of 1,10-Phenanthroline-2-carbaldehyde

Abstract

This document provides an in-depth technical guide on the spectroscopic characterization of 1,10-Phenanthroline-2-carbaldehyde (CAS: 33795-37-8), a pivotal intermediate in the synthesis of advanced chelating ligands.[1] As a derivative of the well-established bidentate ligand 1,10-phenanthroline, this compound merges the potent metal-coordinating ability of its heterocyclic core with the versatile reactivity of an aldehyde functional group.[1] This guide is tailored for researchers, chemists, and drug development professionals, offering a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data that define this molecule. By integrating theoretical principles with practical, field-proven protocols, this whitepaper serves as an essential reference for the synthesis, identification, and application of this versatile chemical building block.

Introduction to 1,10-Phenanthroline-2-carbaldehyde

1,10-Phenanthroline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₃H₈N₂O.[2][3] Its structure is foundational for the development of sophisticated ligands used in coordination chemistry, catalysis, and materials science.[4] The 1,10-phenanthroline moiety is a renowned chelating agent, forming stable complexes with a vast array of metal ions.[5][6] The strategic placement of a carbaldehyde group at the 2-position introduces a reactive site for further chemical modification, most commonly through condensation reactions to form Schiff bases.[1] This versatility allows for the precise tuning of the steric and electronic properties of the resulting ligands, making it an indispensable tool for designing functional molecules.[1]

A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and studying its subsequent chemical transformations. This guide dissects each major spectroscopic technique to provide a holistic analytical profile of the molecule.

Caption: Standard workflow for sample preparation and analysis using FT-IR.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The spectrum is expected to be dominated by intense π→π* transitions characteristic of the extensive aromatic system.

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Rationale |

| ~230-235 | High | π→π | High-energy transition within the phenanthroline core. Unsubstituted 1,10-phenanthroline has a strong absorbance peak at 232 nm. [7] |

| ~270-280 | Medium-High | π→π | A second distinct π→π* transition, also characteristic of the phenanthroline system. [8] |

| ~290-300 | Medium | π→π | The conjugation extended by the aldehyde group can influence this transition. |

| ~320-340 | Low | n→π | A weak transition involving the non-bonding electrons of the aldehyde oxygen. This band may be obscured by the more intense π→π* transitions. |

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, or acetonitrile).

-

Stock Solution: Prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the sample and dissolving it in a precise volume of solvent.

-

Working Solution: Prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) from the stock solution. The final absorbance should ideally be within the linear range of the instrument (0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and can provide structural information through analysis of fragmentation patterns.

| Analysis Type | Expected m/z | Rationale |

| Molecular Ion (M⁺˙) | 208.06 | Corresponds to the exact mass of the molecular formula C₁₃H₈N₂O. [2][3] |

| Primary Fragment | 180.07 | [M-CO]⁺˙: A characteristic fragmentation pathway for aromatic aldehydes is the loss of a neutral carbon monoxide (CO) molecule. |

| Other Fragments | 154.05 | [M-CO-HCN]⁺˙: Subsequent loss of hydrogen cyanide from the heterocyclic ring. |

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Synthesis and Derivatization Pathway

1,10-Phenanthroline-2-carbaldehyde is typically synthesized via the selenium dioxide (SeO₂) oxidation of 2-methyl-1,10-phenanthroline. Its primary utility lies in its ability to undergo condensation reactions with primary amines to form Schiff bases (imines), thereby creating more complex and functionally diverse ligands.

Caption: A common derivatization reaction to produce functional ligands.

Conclusion

The spectroscopic profile of 1,10-Phenanthroline-2-carbaldehyde is distinct and well-defined by the combination of its aromatic core and aldehyde functionality. Key identifiers include the downfield aldehyde proton signal in ¹H NMR, the carbonyl carbon signal near 190 ppm in ¹³C NMR, the strong C=O stretching vibration around 1700 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 208 in the mass spectrum. A comprehensive understanding of this data is crucial for any researcher utilizing this compound for the synthesis of novel catalysts, sensors, or advanced materials. This guide provides the foundational knowledge and practical protocols necessary for the confident and accurate characterization of this important chemical intermediate.

References

-

Shabaan, S., et al. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone). Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d6. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,10-phenanthroline carboxaldehyde. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). FT-IR spectral studies. Available at: [Link]

-

PubChem. (n.d.). 1,10-Phenanthroline-2-carbaldehyde. Available at: [Link]

-

IRO Journals. (n.d.). A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. Available at: [Link]

-

Carl Roth. (n.d.). 1,10-Phenanthroline-2-carbaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 1,10-phenanthroline (1) and the Cu(phen)Cl₂ complex (2). Available at: [Link]

-

NFDI4Chem Search Service. (2024). ¹³C nuclear magnetic resonance spectroscopy (¹³C NMR) - Dataset. Available at: [Link]

-

Semantic Scholar. (2018). Luminescent 1,10-Phenanthroline-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. 1,10-Phenanthroline-2-carbaldehyde | C13H8N2O | CID 4737072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Fulcrum of Innovation: A Technical Guide to 1,10-Phenanthroline-2-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of 1,10-Phenanthroline-2-carbaldehyde (CAS No. 33795-37-8), a pivotal heterocyclic building block in modern chemistry. This document navigates through its fundamental physicochemical properties, detailed synthesis and characterization protocols, and its multifaceted applications in the realms of advanced ligand design, catalysis, and materials science. With a focus on practical utility for researchers, scientists, and professionals in drug development, this guide elucidates the causality behind experimental methodologies and underscores the compound's role as a versatile precursor for sophisticated molecular architectures.

Introduction: The Strategic Importance of a Functionalized Phenanthroline

1,10-Phenanthroline, a rigid, planar bidentate ligand, has long been a cornerstone of coordination chemistry, prized for its ability to form stable complexes with a vast array of metal ions.[1][2] The strategic introduction of a carbaldehyde group at the 2-position transforms this classic ligand into a highly versatile intermediate, 1,10-Phenanthroline-2-carbaldehyde. This functionalization opens a gateway for facile derivatization through reactions such as Schiff base condensation, Wittig reactions, and nucleophilic additions, allowing for the rational design of intricate ligands with tailored steric and electronic properties.[1] These bespoke ligands are instrumental in the development of highly selective catalysts, sensitive chemical sensors, and novel functional materials.[1][3] This guide serves as a comprehensive resource for harnessing the full potential of this remarkable compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 1,10-Phenanthroline-2-carbaldehyde is paramount for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 33795-37-8 | [4][5] |

| Molecular Formula | C₁₃H₈N₂O | [4][5] |

| Molecular Weight | 208.22 g/mol | [4] |

| Appearance | White to yellow to brown crystalline powder | [6] |

| Melting Point | 152-154 °C | [7] |

| Solubility | Soluble in many organic solvents; >31.2 µg/mL in water at pH 7.4 | [5][8] |

| Storage | Store at < -15°C to 2-8°C, under an inert atmosphere, and protect from light. | [4][9] |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[11]

-

Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor immediately.[10]

Synthesis and Purification: A Protocol for Excellence

The most common and effective method for the synthesis of 1,10-phenanthroline-2-carbaldehyde is the selective oxidation of a methyl group on the phenanthroline core. The following protocol is adapted from established procedures for the synthesis of related phenanthroline aldehydes.[12][13]

Reaction Scheme:

A schematic of the synthesis of 1,10-Phenanthroline-2-carbaldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1,10-phenanthroline (1 equivalent) in 1,4-dioxane containing a small amount of water (e.g., 4%).

-

Addition of Oxidant: To this stirring solution, add selenium dioxide (1-1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the precipitated selenium metal is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield 1,10-Phenanthroline-2-carbaldehyde as a crystalline solid.[12]

Rationale for Experimental Choices:

-

Solvent System: The use of dioxane with a small percentage of water is crucial. Dioxane provides a suitable boiling point for the reaction and dissolves the starting material, while water is necessary for the selenium dioxide oxidation mechanism.

-

Oxidizing Agent: Selenium dioxide is a specific and effective oxidizing agent for the conversion of activated methyl groups to aldehydes, minimizing over-oxidation to the carboxylic acid.

-

Purification: Recrystallization is an effective method for obtaining a high-purity product, essential for subsequent sensitive applications in catalysis and sensor development.

Spectroscopic Characterization: The Molecular Fingerprint

The identity and purity of synthesized 1,10-Phenanthroline-2-carbaldehyde are confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenanthroline ring and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around δ 10.35 ppm in DMSO-d₆ for the related 2,9-dicarbaldehyde), a clear indicator of its presence.[12] The aromatic protons will exhibit a complex splitting pattern in the range of δ 7.5-9.5 ppm.[14]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group in the downfield region (typically >190 ppm). The aromatic carbons will resonate in the region of approximately 120-150 ppm.

FT-IR Spectroscopy: Infrared spectroscopy is a valuable tool for identifying the key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be prominent around 1720 cm⁻¹.[12] Characteristic bands for the C=N and C=C stretching vibrations of the phenanthroline ring will be observed in the 1500-1620 cm⁻¹ region.[15]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 208.22), confirming its identity.

The Reactive Hub: Applications in Synthesis and Technology

The true value of 1,10-Phenanthroline-2-carbaldehyde lies in its utility as a versatile synthon for creating more complex and functional molecules.

5.1. Schiff Base Condensation: Gateway to Novel Ligands

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This straightforward reaction allows for the introduction of a wide variety of functionalities onto the phenanthroline scaffold.[7][9]

Generalized workflow for Schiff base synthesis.

By choosing an amine with desired properties (e.g., containing additional donor atoms, fluorescent moieties, or chiral centers), researchers can create multidentate ligands for applications in:

-

Homogeneous Catalysis: Metal complexes of these Schiff base ligands have shown significant activity in various catalytic transformations, including cross-coupling reactions and oxidation processes.[1][2]

-

Bioinorganic Chemistry: These ligands can be used to create metal complexes with potential therapeutic applications, including anticancer and antimicrobial agents.[16][17][18]

5.2. Fluorescent Sensors and Molecular Recognition

The phenanthroline core can serve as a fluorophore, and its photophysical properties can be modulated by the substituents attached via the aldehyde group. This principle is exploited in the design of fluorescent sensors for the detection of specific metal ions or small molecules.[3][19] The binding of an analyte to the ligand can induce a change in the fluorescence intensity or wavelength, providing a detectable signal.

Conclusion: A Molecule of Enduring Significance

1,10-Phenanthroline-2-carbaldehyde stands as a testament to the power of strategic functionalization in molecular design. Its unique combination of a robust chelating core and a reactive aldehyde handle provides chemists with a powerful tool for the synthesis of a vast array of sophisticated molecules. From fundamental studies in coordination chemistry to the development of cutting-edge catalysts and sensors, this compound continues to be a fulcrum of innovation, enabling advancements across diverse scientific disciplines.

References

-

Shabaan, S., et al. (n.d.). NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone). Available at: [Link]

-

MDPI. (2021). In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae. Available at: [Link]

-

Wesselinova, D., Kaloyanov, N., & Dimitrov, G. (2009). Cytotoxicity and effects of 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives on some immunocompetent cells. European Journal of Medicinal Chemistry, 44(12), 5099-5102. Available at: [Link]

-

Santos, M. F. A., et al. (2020). Copper Complexes with 1,10-Phenanthroline Derivatives: Underlying Factors Affecting Their Cytotoxicity. Inorganic Chemistry, 59(14), 9646-9659. Available at: [Link]

-

Karim, M. R., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3(1), 1-7. Available at: [Link]

-

Guo, C., et al. (2016). A Novel 1, 10-Phenanthroline-Based Fluorescent Probe for Selective Detection of D-3-HB. Journal of Analytical & Bioanalytical Techniques, 7(6). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,10-phenanthroline carboxaldehyde. Available at: [Link]

-

da S. Costa, C. E., et al. (2017). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. QUÍMICA NOVA, 40(6), 657-673. Available at: [Link]

-

Carl ROTH. (n.d.). 1,10-Phenanthroline-2-carbaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). Cytotoxicity and effects of 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives on some immunocompetent cells. Available at: [Link]

-

Scientific Research Publishing. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Available at: [Link]

-

Semantic Scholar. (2016). A Novel 1, 10-Phenanthroline-Based Fluorescent Probe for Selective Detection of D-3-HB. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Substituted 2, 9-Dimethyl-1,10-Phenanthroline Dialdehydes and Their Schiff Bases with Sulfur-Containing Amines. Available at: [Link]

-

Canadian Science Publishing. (2023). Development of a cobalt (II) and 1,10-phenanthroline carboxaldehyde-based fluorescent probe for the detection of cysteine. Available at: [Link]

-

PubChem. (n.d.). 1,10-Phenanthroline-2-carbaldehyde. Available at: [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 1,10-phenanthroline. Available at: [Link]

-

ResearchGate. (n.d.). Metal complexes of 1,10-phenanthroline derivatives. XI. Complexes of 1,10-Phenanthroline-2,9-di(carbaldehyde phenylhydrazone). Available at: [Link]

- Google Patents. (n.d.). US3389143A - Purification of 1, 10-phenanthrolines.

-

ResearchGate. (n.d.). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (a) pristine 1,10-phenanthroline, (b) PhBs, (c).... Available at: [Link]

-

Zenodo. (n.d.). Synthesis of some 1,10-Phenanthroline Derivatives. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). FT-IR spectral studies. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of some 2,9‐disubstituted‐1,10‐phenanthrolines. Available at: [Link]

-

YouTube. (2020). Preparation of 1,10-Phenanthroline by Skraup Reaction (Quinoline prep): Retro-synthesis & mechanism. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d₆. TMS was used as the standard. Available at: [Link]

-

Universität des Saarlandes. (n.d.). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 1,10-phenanthroline (1) and the Cu(phen)Cl₂ complex (2). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfachemic.com [alfachemic.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,10-Phenanthroline-2-carbaldehyde | 33795-37-8 | FP34912 [biosynth.com]

- 5. 1,10-Phenanthroline-2-carbaldehyde | C13H8N2O | CID 4737072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

- 7. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines - International Journal of Organic Chemistry - SCIRP [scirp.org]

- 8. Page loading... [guidechem.com]

- 9. scirp.org [scirp.org]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. fishersci.com [fishersci.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity and effects of 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives on some immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Enduring Versatility of the 1,10-Phenanthroline Scaffold

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,10-Phenanthroline Derivatives

1,10-Phenanthroline (phen) is a heterocyclic organic compound composed of three fused rings, featuring two nitrogen atoms at the 1 and 10 positions.[1][2] This seemingly simple molecule is a cornerstone of coordination chemistry, prized for its rigid, planar structure and its powerful ability to act as a bidentate chelating ligand for a vast array of metal ions.[3][4][5] The delocalized π-electron system across its aromatic framework endows it with unique electronic and optical properties.[3] However, the true genius of the phenanthroline scaffold lies in its capacity for functionalization. By strategically attaching different chemical groups to its carbon backbone, researchers can precisely tune its physical and chemical properties, unlocking a remarkable spectrum of applications in fields as diverse as catalysis, materials science, chemical sensing, and medicine.[1][4]

This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of derivatives. It delves into the fundamental principles governing how structural modifications influence function. We will explore the causality behind experimental observations, provide field-proven protocols for characterization, and present a synthesized understanding of this versatile molecular platform.

Core Molecular and Electronic Structure

The foundational properties of any 1,10-phenanthroline derivative are rooted in the electronic structure of the parent molecule. Its planar, aromatic nature and the specific arrangement of its nitrogen atoms dictate its coordination behavior and its inherent photophysical and electrochemical characteristics.

The π-Conjugated System and Metal-Ligand Interactions

The phenanthroline molecule possesses a large, delocalized π-electron system. Quantum chemical calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the pyridine π* orbitals, while the Highest Occupied Molecular Orbital (HOMO) is distributed across the entire aromatic system.[3] This electronic distribution is critical for the formation of metal-to-ligand charge transfer (MLCT) states in its coordination complexes.[3][6] When phenanthroline coordinates with a transition metal, the metal's d-orbitals can effectively overlap with the ligand's π* orbitals, facilitating π-backbonding. This interaction stabilizes the complex and is responsible for the intense and characteristic colors of many phenanthroline complexes, such as the deep red iron(II) complex known as ferroin.[3][7]

The Power of Derivatization: Tuning Electronic Properties

The true versatility of phenanthroline emerges from the ability to modify its structure. The reactivity of the carbon pairs ([8][9],[10][11],[7][12], and[4][6]) allows for the introduction of various substituents, providing fine control over the ligand's electronic properties.[4]

-

Electron-Donating Groups (EDGs) , such as alkyl or amino groups, increase the electron density on the aromatic rings. This raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap. The consequence is a bathochromic (red) shift in the absorption and emission spectra of the corresponding metal complexes.

-

Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, decrease the electron density. This lowers the energy of the LUMO, also leading to a modified HOMO-LUMO gap and changes in the redox potential and photostability of the resulting complexes.[3]

This principle of "electronic tuning" is the core strategy for designing derivatives tailored for specific functions, from efficient photocatalysts to selective chemosensors.[3][8]

Coordination Chemistry: A Stable Embrace

The defining chemical characteristic of 1,10-phenanthroline and its derivatives is their role as exceptional bidentate ligands.

The Chelate Effect

The two nitrogen atoms are perfectly positioned to coordinate with a single metal center, forming a highly stable five-membered chelate ring.[3] This "chelate effect" grants phenanthroline complexes significant thermodynamic and kinetic stability compared to complexes with comparable monodentate ligands. This stability is crucial for applications where the complex must remain intact, such as in biological systems or during catalytic cycles.

Steric Influences on Coordination Geometry

While the electronic nature of substituents is paramount, their physical size and position (steric effects) also play a critical role. Introducing bulky groups at the 2 and 9 positions, adjacent to the nitrogen donors, can hinder the coordination of multiple ligands around a metal center.[7] For example, while phenanthroline readily forms octahedral complexes like [Fe(phen)₃]²⁺, bulky derivatives like neocuproine (2,9-dimethyl-1,10-phenanthroline) favor the formation of tetrahedral or trigonal complexes and can prevent the formation of tris-chelated species.[7] This steric control allows chemists to dictate the coordination number and geometry of the final complex, which in turn influences its reactivity and photophysical behavior.

Photophysical Properties: Interacting with Light

The interaction of phenanthroline derivatives and their metal complexes with UV and visible light is the basis for their use in OLEDs, photocatalysis, and fluorescent sensing.[3]

Absorption and Emission in Metal Complexes

Ruthenium(II) complexes of phenanthroline are among the most studied due to their strong MLCT absorption in the visible region (around 440-450 nm) and their characteristic luminescence (emission) at longer wavelengths (typically 600-625 nm).[6][13] These properties are highly tunable. For instance, introducing a phenyl group at the 3-position of the phenanthroline ligand in a Ru(II) complex can lead to a larger emission quantum yield compared to the parent complex.[6] Conversely, substitution at the 2-position can dramatically decrease the excited-state lifetime and quantum yield, effectively quenching the luminescence.[6]

The following diagram illustrates the fundamental process of Metal-to-Ligand Charge Transfer (MLCT) which is responsible for the key photophysical properties of these complexes.

Caption: The Metal-to-Ligand Charge Transfer (MLCT) process.

Quantitative Photophysical Data

The precise impact of substitution can be seen in the following comparative data for various Ruthenium(II) complexes.

| Complex | λabs (nm) [MLCT] | λem (nm) | Quantum Yield (Φem) | Reference |

| [Ru(phen)(bpy-d₈)₂]²⁺ | 440-450 | 615 | 0.060 | [6] |

| [Ru(3-phenyl-phen)(bpy-d₈)₂]²⁺ | 440-450 | ~615 | > 0.060 | [6] |

| [Ru(2-phenyl-phen)(bpy-d₈)₂]²⁺ | 440-450 | - (weakly luminescent) | < 0.001 | [6] |

| [Ru(4-phen-2C-Ph)₃Et]²⁺ (Hemicage) | - | - | 0.202 | [14] |

bpy-d₈ = deuterated 2,2'-bipyridine; phen = 1,10-phenanthroline

This data clearly demonstrates the principle of targeted design: substitution at the 3-position enhances luminescence, while substitution at the 2-position nearly eliminates it. Encapsulating the complex in a hemicage structure drastically boosts the quantum yield by reducing non-radiative decay pathways.[14]

Electrochemical Properties and Redox Chemistry

The redox behavior of phenanthroline derivatives and their complexes is fundamental to their roles in catalysis and electrochemistry. The ease with which they can accept or donate electrons can be precisely measured and modulated.

Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to probe the redox properties of these compounds. A typical CV experiment reveals the potentials at which the molecule or complex is oxidized or reduced. These potentials are directly influenced by the substituents on the phenanthroline ring. EWGs make the complex harder to oxidize and easier to reduce, while EDGs have the opposite effect. This modulation is critical for designing catalysts where the redox potential of the metal center must be matched to a specific substrate.

Redox-Active Ligands

The phenanthroline ligand is not always a passive scaffold. Under certain conditions, it can be an active participant in redox chemistry. For example, electrochemical oxidation of 1,10-phenanthroline can yield the highly redox-active 1,10-phenanthroline-5,6-dione.[15][16] This derivative, with its ortho-quinone moiety, is a versatile building block for creating complex molecules and sensors.[7][17]

Key Applications and Methodologies

The tunable properties of phenanthroline derivatives have led to their application in numerous scientific domains.

Synthesis and Derivatization

A robust synthesis strategy is the first step in harnessing the power of these molecules. The Friedländer condensation is a classic and effective method for creating the core phenanthroline structure, which can then be further functionalized.

The following diagram outlines a generalized workflow for the synthesis and functionalization of a phenanthroline derivative.

Caption: Generalized workflow for phenanthroline synthesis.

Bioinorganic Chemistry and Drug Development

The planar structure of phenanthroline allows its metal complexes to intercalate between the base pairs of DNA.[7][18] This interaction can inhibit DNA replication or even lead to DNA cleavage, forming the basis of their investigation as anticancer agents.[9][18][19] For example, copper(II) complexes of phenanthroline derivatives have shown DNA binding constants (K_b) on the order of 4.11 x 10⁵ M⁻¹, which is stronger than the known intercalator ethidium bromide, and have demonstrated the ability to fragment plasmid DNA.[19]

This protocol provides a self-validating system to determine the intrinsic binding constant (K_b) of a phenanthroline complex to DNA.

-

Preparation of Solutions:

-

Prepare a stock solution of the metal-phenanthroline complex of known concentration in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2).

-

Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. Determine the DNA concentration per nucleotide accurately via UV absorbance at 260 nm, using a known molar extinction coefficient (e.g., 6600 M⁻¹cm⁻¹).

-

-

Titration Setup:

-

Place a fixed volume and concentration of the metal complex solution into a quartz cuvette. This concentration should be chosen to give an initial absorbance in the range of 0.6-1.0 in the region of interest (e.g., the MLCT band).

-

Record the initial UV-Vis absorption spectrum (this is the "zero DNA" point).

-

-

Data Collection:

-

Make successive, small-volume additions of the CT-DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for ~5-10 minutes before recording the full UV-Vis spectrum.[20]

-

Continue additions until no further significant changes in the spectrum are observed (saturation).

-

-

Data Analysis & Validation:

-

Correct the raw absorbance data for the dilution effect caused by the addition of the DNA solution.

-

Observe the spectral changes. Intercalation typically results in hypochromism (a decrease in absorbance) and a slight bathochromic (red) shift of the MLCT band. The presence of clear isosbestic points indicates a two-state equilibrium between the free complex and the DNA-bound complex, validating the binding model.

-

Calculate the intrinsic binding constant (K_b) by plotting [DNA]/(ε_a - ε_f) versus [DNA] according to the Wolfe-Shimer equation or a similar suitable binding isotherm. ε_a is the apparent extinction coefficient, ε_f is the extinction coefficient of the free complex, and ε_b is the extinction coefficient of the fully bound complex. K_b is given by the ratio of the slope to the intercept.

-

Chemical Sensing

Derivatization of phenanthroline can produce ligands that exhibit changes in their photophysical properties upon binding to specific cations or anions.[8] This forms the basis for highly sensitive and selective fluorescent chemosensors. For example, a phenanthroline derivative bearing an imidazole group can serve as a ratiometric fluorescent sensor for Zn²⁺ ions.[21] The principle involves a change in the electronic structure upon coordination, leading to a detectable shift in the fluorescence emission spectrum.

Corrosion Inhibition

Phenanthroline and its derivatives are highly effective corrosion inhibitors for metals like mild steel in acidic environments.[12] They function by adsorbing onto the metal surface. The nitrogen atoms and the π-electron system coordinate with the metal, forming a protective film that acts as a barrier to the corrosive medium.[22] Derivatives can achieve extremely high efficiency; for instance, a synthesized derivative named OPP achieved 99.5% inhibition efficiency at a concentration of 200 mg/L.[10][23]

Future Trends and Challenges

The field of 1,10-phenanthroline chemistry continues to evolve. Current research focuses on creating more complex, polyfunctional arrays by differentiating each position on the phenanthroline backbone.[4] This will enable the design of "smart" molecules with multiple integrated functions, such as theranostic agents that can simultaneously act as imaging probes and therapeutic drugs.[4] Key challenges remain in developing synthetic strategies that are both efficient and stereoselective, particularly for creating chiral ligands for asymmetric catalysis.[3] Despite these challenges, the unique combination of rigidity, stability, and tunable electronic properties ensures that 1,10-phenanthroline and its derivatives will remain a vital and expanding platform for innovation in science and medicine.

References

- 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design. (2025). UCHEM.

- Alreja, P., & Kaur, N. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6, 23169-23217.

- Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Derivatives. (2025).

- Transition metal complexes of 1,10-phenanthroline. Wikipedia.

- Ruthenium(II) Complexes of 2-Aryl-1,10-phenanthrolines: Synthesis, Structure, and Photophysical Properties.

- Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024). PubMed.

- 1,10,-Phenanthroline as Corrosion Inhibitor for Mild Steel in Sulfuric Acid Solution. (1989). CORROSION.

- Camren, H., et al. Synthesis of Novel Substituted 1,10-Phenanthrolines.

- A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. The Pharmaceutical and Chemical Journal.

- Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing. (2014). Langmuir, 30(34), 10513-21.

- Katritzky, A. R., et al. Synthesis of 4,7-substituted 1,10-phenanthrolines. Princeton University.

- Synthesis, Characterization, and Photochemical/Photophysical Properties of Ruthenium(II) Complexes with Hexadentate Bipyridine and Phenanthroline Ligands.

- Photophysical Studies of Bioconjugated Ruthenium Metal-Ligand Complexes Incorporated in Phospholipid Membrane Bilayers. (2014). PMC - NIH.

- Synthesis, structural elucidation, DNA binding, cleavage, AChE and BuChE cholinesterase efficiencies of metal complexes with 1,10-phenanthroline scaffold. Taylor & Francis Online.

- DNA Binding and Cleavage Studies of Fe(II) and Zn(II) Complexes containing Mixed Ligand of 1,10-phenanthroline and 2-hydroxy-4-methyl-1,8-naphthyridine. JOCPR.

- Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions. X-MOL.

- Coordination Compounds of Substituted 1,10-Phenanthrolines and Related Dipyridyls. I. Synthesis of 2,9-Dimethyl-1,10-phenanthroline. Australian Journal of Chemistry.

- Chemical Sensing and Ion Recognition: The Utility of Phenanthroline Aldehydes. BOC Sciences.

- 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024). BOC Sciences.

- 1,10-Phenanthroline. Wikipedia.

- Amino and chloro derivatives of 1,10-phenanthroline as turn-off fluorescence sensors for selective and sensitive detection of Fe(II).

- Corrosion Inhibition Effect of 1,10-Phenanthroline-5,6-diamine on Mild Steel in Hydrochloric Acid Solution. (2018). Preprints.org.

- Spectral, electrochemical and electrocatalytic properties of 1,10-phenanthroline-5,6-dione complexes of transition metals.

- Corrosion Inhibition Effect of 1,10-Phenanthroline- 5,6-diamine on Mild Steel in Hydrochloric Acid Solution. (2018). Preprints.org.

- Phenanthroline Ligands. ChemScene.

- DNA Binding with Acetate Bis(1,10-phenanthroline)silver(I)

- Electrochemical Behavior of the 1,10-Phenanthroline Ligand on a Multiwalled Carbon Nanotube Surface and Its Relevant Electrochemistry for Selective Recognition of Copper Ion and Hydrogen Peroxide Sensing.

- Synthesis, Characterization, and Properties of Mononuclear and Dinuclear Ruthenium(II) Complexes Containing Phenanthroline and Chlorophenanthroline. ScholarWorks@UARK.

- Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Deriv

- Substituted 1,10-Phenanthrolines. I. The Synthesis of Certain Mono- and Polymethyl-1,10-phenanthrolines. Journal of the American Chemical Society.

- Six-coordinate complexes with 1,10-phenanthroline ligands in the trans configuration.

- Spectroscopic and Density Functional Theory Studies of 1,10-Phenanthroline, Its Radical Anion, and [Cu(Phen)(PPh3)2]+. SciSpace.

- SYNTHESES, SPECTROSCOPIC PROPERTIES, AND CU(I) COMPLEXES OF ALL POSSIBLE SYMMETRIC BI-1,10- PHENANTHROLINES. (2005). HETEROCYCLES, 65(3).

- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLIC

- Spectroscopic and Density Functional Theory Studies of 1,10-Phenanthroline, Its Radical Anion, and [Cu(Phen)(PPh3)2]+. The Journal of Physical Chemistry A.

- Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents. PMC - NIH.

- Electrochemical Behavior of the 1,10-Phenanthroline Ligand on a Multiwalled Carbon Nanotube Surface and Its Relevant Electrochemistry for Selective Recognition of Copper Ion and Hydrogen Peroxide Sensing. (2014).

- Dna binding and cleavage studies of fe(ii) and zn(ii) complexes containing mixed ligand of 1,10-phenanthroline and 2-hydroxy-4-methyl-1,8-naphthyridine. (2011).

- Electrochemical and spectroelectrochemical studies of complexes of 1,10-phenanthroline-5,6-dione.

- New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes.

- A Novel Fe(III)

- Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). PubMed Central.

- A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent.

- Structure of 1,10-phenanthroline (phen) with numbering for substituents.

- 1,10-Phenanthroline: A versatile building block for the construction of ligands for various purposes.

Sources

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 3. myuchem.com [myuchem.com]

- 4. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 8. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. tpcj.org [tpcj.org]

- 10. Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. content.ampp.org [content.ampp.org]

- 13. scholarworks.uark.edu [scholarworks.uark.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. jocpr.com [jocpr.com]

- 21. researchgate.net [researchgate.net]

- 22. preprints.org [preprints.org]

- 23. Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: A Technical Guide to the Supramolecular Chemistry of Phenanthroline-Based Compounds

Foreword: The Enduring Allure of a Heterocyclic Maestro

In the grand orchestra of coordination chemistry, 1,10-phenanthroline (phen) is a virtuoso performer. Its rigid, planar structure and powerful chelating ability have made it a cornerstone ligand for decades.[1][2] But to view phenanthroline merely as a steadfast scaffold is to underestimate its profound capacity for subtle and complex harmonies. It is in the realm of supramolecular chemistry—the chemistry beyond the molecule—that the true genius of phenanthroline-based compounds is revealed. Here, through the intricate interplay of metal coordination, π-π stacking, hydrogen bonding, and other non-covalent forces, these molecules self-assemble into breathtakingly complex and functional architectures.[3][4]

This guide is intended for those who seek to not only understand but also to harness the power of phenanthroline's supramolecular chemistry. Whether you are a researcher exploring new catalytic frontiers, a scientist developing novel sensory materials, or a professional in the field of drug development seeking to design targeted therapeutics, the principles and methodologies detailed herein will serve as a comprehensive resource. We will delve into the synthetic strategies that allow for the precise tailoring of phenanthroline ligands, explore the fundamental principles governing their self-assembly, and showcase the remarkable applications that have emerged from this fascinating corner of chemical science.

I. The Phenanthroline Core: A Platform for Supramolecular Design

The remarkable versatility of 1,10-phenanthroline stems from its unique electronic and structural properties. Its two nitrogen atoms, ideally positioned for chelation, form stable complexes with a vast array of metal ions.[1][2] This strong metal-binding affinity is the primary driving force for the formation of many phenanthroline-based supramolecular structures. Furthermore, the extended aromatic system of the phenanthroline core provides a platform for non-covalent interactions, particularly π-π stacking, which plays a crucial role in stabilizing larger assemblies.[3][5]

The true power of phenanthroline as a building block, however, lies in its functionalizability. The phenanthroline ring possesses several positions that can be chemically modified, allowing for the introduction of a wide range of functional groups.[1][2] These modifications can be used to tune the electronic properties of the ligand, introduce specific recognition sites, or append bulky groups to control the steric environment around the metal center. This ability to precisely tailor the properties of the phenanthroline ligand is the key to designing sophisticated supramolecular systems with desired functions.

Visualizing the Functionalization Potential of 1,10-Phenanthroline

Caption: Strategic functionalization sites on the 1,10-phenanthroline scaffold.

II. The Art of Assembly: Crafting Supramolecular Architectures

The beauty of supramolecular chemistry lies in its ability to create complex, ordered structures from simpler components through a process of self-assembly. In the context of phenanthroline-based compounds, this assembly is typically driven by the coordination of the phenanthroline ligand to a metal center. The geometry of the resulting metal complex, in turn, dictates the overall architecture of the supramolecular assembly.

A classic example of this principle is the formation of helicates, where two or more phenanthroline-containing strands wrap around a series of metal ions. The chirality of the resulting helical structure can be controlled by the introduction of chiral substituents on the phenanthroline ligands. Beyond simple helicates, a vast array of other architectures can be accessed, including grids, cages, and polymers.[5] The final structure is a delicate balance of factors including the coordination preference of the metal ion, the steric and electronic properties of the phenanthroline ligand, and the reaction conditions.

The work of Nobel laureate Jean-Pierre Sauvage on copper(I)-templated synthesis of catenanes and molecular knots beautifully illustrates the power of phenanthroline in directing supramolecular assembly.[1][2] By using the tetrahedral coordination preference of Cu(I) with two phenanthroline ligands, he was able to thread a phenanthroline-containing macrocycle onto a linear phenanthroline-based fragment, which could then be cyclized to form an interlocking ring system.

Workflow for the Metal-Directed Self-Assembly of a Phenanthroline-Based[6]Catenane

Caption: Templated synthesis of a[6]catenane using a phenanthroline-copper(I) complex.

III. Applications in Sensing and Catalysis: Function from Form

The diverse and tunable nature of phenanthroline-based supramolecular assemblies has led to a wide range of applications, particularly in the fields of chemical sensing and catalysis.

Fluorescent Sensors for Ions and Small Molecules

The rigid aromatic structure of phenanthroline makes it an excellent fluorophore. By incorporating phenanthroline into a supramolecular assembly, its fluorescence properties can be modulated by the binding of a guest molecule. This "host-guest" interaction can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, providing a sensitive and selective method for detecting the guest.[6][7] Phenanthroline-based fluorescent sensors have been developed for a wide range of analytes, including metal ions, anions, and neutral organic molecules.[6]

A key advantage of using supramolecular assemblies for sensing is the ability to create a pre-organized binding cavity that is complementary in size, shape, and chemical functionality to the target analyte. This leads to high selectivity and strong binding, which are essential for effective sensing.

| Analyte | Phenanthroline-Based Sensor | Detection Mechanism | Limit of Detection (LOD) | Reference |

| Zn(II) ions | Phenanthroline derivative with imidazole group | Ratiometric fluorescence response | Not specified | [6] |

| Eu(III) ion | Chiral phenanthroline-mandelohydrazide derivative | Fluorescence "turn-off" | Not specified | [7] |

| Malate enantiomers | L1-Eu3+ and D1-Eu3+ complexes | Enantioselective fluorescence "turn-on" | Not specified | [7] |

| Fe(II) ion | Phenanthroline derivative with imidazole group | Colorimetric response | Not specified | [6] |

Supramolecular Catalysis

The confined environment within a supramolecular host can provide a unique reaction medium for catalysis.[8] By encapsulating reactants within the cavity of a phenanthroline-based macrocycle or cage, it is possible to accelerate reactions, control selectivity, and even enable reactions that are not possible in bulk solution. The phenanthroline moiety can also play a direct role in catalysis, for example, by coordinating to a catalytically active metal center.

Phenanthroline-copper complexes, for instance, have been shown to be effective catalysts for a variety of organic transformations, including Glaser and Sonogashira coupling reactions.[9] The catalytic activity of these complexes can be tuned by modifying the substituents on the phenanthroline ligand, which can influence both the electronic properties of the copper center and the steric accessibility of the active site.

IV. The Interface with Biology: Phenanthroline in Drug Development

The ability of phenanthroline-based compounds to interact with biological macromolecules, particularly DNA, has made them a subject of intense interest in the field of drug development.[10] The planar aromatic structure of phenanthroline allows it to intercalate between the base pairs of the DNA double helix, while coordination to a metal center can facilitate DNA cleavage.[11][12][13]

DNA Intercalation and Cleavage

The interaction of phenanthroline complexes with DNA can occur through several modes, including electrostatic binding, groove binding, and intercalation.[13][14] Intercalation, where the planar phenanthroline ligand inserts itself between the DNA base pairs, is often the dominant mode of interaction for many phenanthroline-metal complexes.[13][14] This intercalation can lead to a distortion of the DNA structure, which can interfere with cellular processes such as replication and transcription, ultimately leading to cell death.[14]

Furthermore, some phenanthroline-metal complexes, particularly those of copper, can act as chemical nucleases, cleaving the phosphodiester backbone of DNA.[12] This cleavage activity is often enhanced upon irradiation with light, making these compounds promising candidates for photodynamic therapy.[14]

The DNA binding and cleavage activity of phenanthroline-based compounds can be tuned by modifying the structure of the ligand and the nature of the metal ion. For example, increasing the planarity and aromatic surface area of the ligand can enhance its intercalative binding affinity.[14]

| Compound | DNA Interaction Mode | Biological Activity | Reference |

| [Pt(phendione)Cl2] | Intercalation | Anticancer | [15] |

| [Pt(dppz)Cl2] | Intercalation | Anticancer | [15] |

| [Ru(bpy)2(dppz)]2+ | Intercalation | DNA photocleavage, photocytotoxic | [14] |

| Acetate bis(1,10-phenanthroline)silver(I) | Coordination and Intercalation | DNA condensation | [11] |

Experimental Protocol: Assessing DNA Binding by UV-Visible Spectroscopy

One of the fundamental techniques to study the interaction of phenanthroline-based compounds with DNA is UV-Visible absorption titration. The binding of a compound to DNA typically results in changes in the absorption spectrum of the compound, which can be used to determine the binding constant.

Materials:

-

Phenanthroline-based compound of interest

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer (pH 7.2)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a stock solution of the phenanthroline-based compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

-

In a quartz cuvette, place a fixed concentration of the phenanthroline-based compound in Tris-HCl buffer.

-

Record the initial UV-Visible absorption spectrum of the compound.

-

Add small aliquots of the CT-DNA stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

Record the UV-Visible absorption spectrum after each addition of DNA.

-

Continue the titration until no further changes in the absorption spectrum are observed.

-

The binding constant (Kb) can be calculated by fitting the changes in absorbance to the Wolfe-Shimer equation or by using a Scatchard plot.

Expected Outcome: Upon binding to DNA, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum of the phenanthroline compound are typically observed. These spectral changes are indicative of an intercalative binding mode.

V. Future Perspectives: The Continuing Symphony

The supramolecular chemistry of phenanthroline-based compounds is a field that continues to evolve and expand. The fundamental principles of their synthesis and assembly are now well-established, providing a solid foundation for the design of increasingly complex and functional systems.

Future research will likely focus on the development of "smart" materials that can respond to external stimuli, such as light or pH, to switch their properties or perform a specific function. The integration of phenanthroline-based supramolecular assemblies into larger systems, such as polymers or solid-state devices, will also be a key area of exploration. In the realm of medicine, the development of phenanthroline-based theranostics, which combine both diagnostic and therapeutic capabilities in a single molecule, holds great promise.

The versatility of the phenanthroline ligand, coupled with the power of supramolecular chemistry, ensures that this heterocyclic maestro will continue to compose beautiful and intricate chemical symphonies for years to come.

References

- Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews.

- Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions.

- Phenanthroline-based fluorescence sensors for Eu3+ ion and subsequent enantioselective discriminating of mal

- Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed.